molecular formula C21H27N3O4S B2797384 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 878055-62-0

2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2797384
CAS No.: 878055-62-0
M. Wt: 417.52
InChI Key: PIJLFAHNNZORII-UHFFFAOYSA-N
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Description

2-(3-((2-Oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a structurally complex small molecule featuring:

  • Indole core: A 1H-indole ring substituted at the 3-position with a sulfonyl group.
  • Piperidinyl ketone: A 2-oxo-2-(piperidin-1-yl)ethyl moiety linked to the sulfonyl group.
  • Pyrrolidinyl ketone: A 1-(pyrrolidin-1-yl)ethanone group attached at the 1-position of the indole.

Properties

IUPAC Name

2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-20(22-12-6-7-13-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-10-4-1-5-11-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJLFAHNNZORII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of substituted piperidine derivatives and features several functional groups, including:

  • Indole moiety
  • Sulfonamide linkage
  • Pyrrolidine group

The molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of approximately 398.46 g/mol. The structural complexity contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with orexin type 2 receptors in the central nervous system. Upon binding to these receptors, it modulates neurotransmitter release, which can influence wakefulness and sleep regulation. This mechanism underlies its potential therapeutic applications in treating sleep disorders such as narcolepsy.

Pharmacological Potential

Research indicates that compounds acting on orexin receptors can significantly alter sleep architecture and improve symptoms associated with sleep disorders. The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Orexin Receptor AgonismActs as an agonist for orexin type 2 receptors, influencing sleep-wake cycles.
Antitumor ActivityExhibits potential antitumor properties in various cancer cell lines through apoptosis induction.
Neuroprotective EffectsMay provide neuroprotective effects by modulating oxidative stress and inflammation in neural tissues.

Case Studies and Research Findings

  • Orexin Receptor Agonism :
    • A study demonstrated that this compound effectively activates orexin type 2 receptors, leading to increased wakefulness and reduced symptoms of narcolepsy in animal models. This suggests its potential as a treatment for sleep-related disorders.
  • Antitumor Evaluation :
    • Research conducted on various cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM, highlighting its potential as an antitumor agent. The apoptotic rate was observed to be between 40% and 60% depending on the concentration used.
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects revealed that the compound could mitigate oxidative stress-induced damage in neuronal cells, suggesting a role in protecting against neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes an indole moiety, piperidine and pyrrolidine derivatives, and a sulfonyl group. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S, and it has a molecular weight of approximately 306.4 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound Target Cancer Type Mechanism of Action Reference
Compound ABreast CancerApoptosis induction
Compound BLung CancerCell cycle arrest

Antimicrobial Properties

The sulfonamide group present in the compound enhances its antimicrobial activity. Studies have demonstrated that related compounds effectively inhibit bacterial growth, making them candidates for developing new antibiotics.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

Neuroprotective Effects

Investigations into the neuroprotective effects of this compound suggest it may play a role in treating neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of indole-based compounds, including derivatives of the target compound. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines through apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

In another study, a library of sulfonamide derivatives was screened against various bacterial strains. The results highlighted the superior efficacy of compounds with structural similarities to the target compound against resistant strains of bacteria.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Yield (%) LC-MS ([M+1]+) Source
Target Compound C21H26N4O4S* 454.53* Indole-3-sulfonyl-piperidinyl ketone, pyrrolidinyl ketone N/A N/A -
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone C16H20N2O 256.35 Indole-3-piperidinyl ketone, 2-methylindole N/A N/A ChemSpider
2-[4-(4-Methoxyphenyl)-1H-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cab) C15H17N3O2 287.32 Triazole, 4-methoxyphenyl, pyrrolidinyl ketone 89 287 Synthesis
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C16H13NO3S 299.34 Indole-3-phenylsulfonyl ketone N/A N/A Safety Data
3-(4-Nitrophenyl)-2-((2-oxo-2-piperidin-1-yl)ethyl)thio-pyrimidoindol-4-one C23H20N4O5S 476.50 Pyrimidoindole, piperidinyl ketone, nitrophenyl N/A N/A ECHEMI

*Calculated based on structural components from , and .

Physicochemical and Pharmacological Implications

  • Molecular Weight and Solubility: The target compound (MW ~454.53) is heavier than triazole analogs (MW 258–287) , which may limit bioavailability. However, its sulfonyl group could improve water solubility compared to non-polar derivatives like 1-(2-methylindol-3-yl)-piperidinyl ketone . Pyrrolidinyl ketones (present in both the target and 2cab) generally exhibit better membrane permeability than morpholine or piperazine analogs .
  • Hypothetical Bioactivity :
    • Indole-sulfonyl-piperidinyl motifs are associated with anti-inflammatory and analgesic activities , while pyrrolidinyl ketones are common in CNS-targeting drugs due to their blood-brain barrier penetration .

Key Structural Differentiators

Sulfonyl vs.

Dual Heterocyclic Ketones: Unlike mono-heterocyclic compounds (e.g., ), the target’s dual ketones may enable multi-target binding but increase synthetic complexity.

Indole Substitution Patterns : 3-Substituted indoles (target, ) are more conformationally constrained than 1- or 2-substituted variants, affecting receptor binding pocket interactions.

Q & A

(Basic) What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the indole-piperidinyl sulfonyl intermediate via nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation .
  • Step 2: Introduction of the pyrrolidin-1-yl ethanone moiety using carbonyl-activating agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane .
  • Optimization:
    • Temperature control: Maintain 0–5°C during exothermic steps (e.g., sulfonation) to avoid side reactions .
    • Catalysts: Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
    • Purification: Employ column chromatography or recrystallization for high-purity isolation (>95%) .

(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify functional groups (e.g., sulfonyl, ethanone) and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Methodological Answer:

  • Functional Group Variation: Systematically substitute the sulfonyl, pyrrolidinyl, or indole moieties and test for activity changes .
  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays .
    • Cytotoxicity: Evaluate IC50 values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Computational Docking: Use AutoDock Vina to predict binding modes to targets like cannabinoid receptors .

(Advanced) What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .
  • Cross-Validation: Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .
  • Pharmacokinetic Analysis: Measure plasma stability and metabolite formation to explain discrepancies in in vivo vs. in vitro data .

(Advanced) How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

(Basic) What is the role of the sulfonyl and ethanone groups in the compound’s reactivity?

Methodological Answer:

  • Sulfonyl Group: Acts as an electron-withdrawing group, stabilizing the indole ring and enhancing electrophilic substitution at the 3-position .
  • Ethanone Moiety: Serves as a nucleophilic site for modifications (e.g., Grignard reactions) or hydrogen bonding in target interactions .

(Advanced) How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock or Schrödinger to model binding to receptors (e.g., GPCRs) .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100 ns .
  • QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area .

(Advanced) What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Purification Bottlenecks: Replace column chromatography with continuous flow reactors for large-scale recrystallization .
  • Exothermic Reactions: Use jacketed reactors with precise temperature control (−10°C to 25°C) .
  • Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio for limiting reagents) and solvent polarity (e.g., THF → DMF) .

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